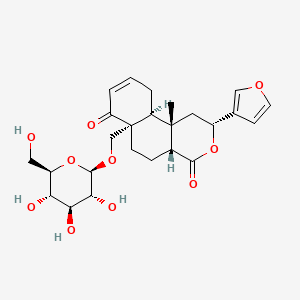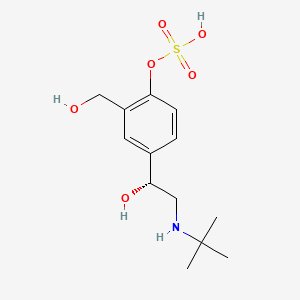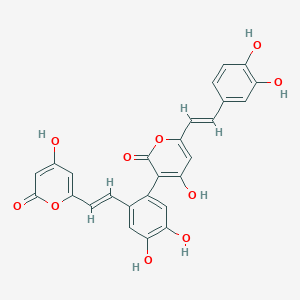
3,14'-Bihispidinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,14’-Bihispidinyl is a polyphenolic compound belonging to the styrylpyrone class. It is primarily found in medicinal fungi such as Phellinus linteus and Inonotus xeranticus. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,14’-Bihispidinyl is synthesized through the oxidative coupling of hispidin molecules. This process is typically mediated by enzymes such as laccase and peroxidase. In a laboratory setting, commercially available horseradish peroxidase (HRP) can be used to achieve the enzymatic synthesis of 3,14’-Bihispidinyl from hispidin .
Industrial Production Methods
The fermentation broth of medicinal fungi like Phellinus linteus and Inonotus xeranticus can also be used as a source of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,14’-Bihispidinyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative coupling of hispidin molecules to form 3,14’-Bihispidinyl is a key reaction in its synthesis .
Common Reagents and Conditions
Substitution: The substitution reactions involving 3,14’-Bihispidinyl have not been extensively studied.
Major Products Formed
The primary product formed from the oxidative coupling of hispidin is 3,14’-Bihispidinyl. Other dimers such as hypholomine B and 1,1-distrylpyrylethan can also be formed under different conditions .
Wissenschaftliche Forschungsanwendungen
3,14’-Bihispidinyl has a wide range of scientific research applications due to its diverse biological activities:
Wirkmechanismus
The mechanism of action of 3,14’-Bihispidinyl involves its interaction with free radicals, leading to their neutralization. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them . The molecular targets and pathways involved in its anti-inflammatory and cytotoxic effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3,14’-Bihispidinyl is unique among styrylpyrone compounds due to its specific structure and biological activities. Similar compounds include:
Hispidin: The monomeric form of 3,14’-Bihispidinyl, known for its antioxidant properties.
Isohispidin: Another styrylpyrone compound with similar biological activities.
Hypholomine B: A dimeric hispidin compound with antioxidant and cytotoxic properties.
1,1-Distyrylpyrylethan: Another dimeric hispidin compound with unique biological activities.
3,14’-Bihispidinyl stands out due to its specific dimeric structure and the unique biological activities it exhibits.
Eigenschaften
CAS-Nummer |
62682-06-8 |
|---|---|
Molekularformel |
C26H18O10 |
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
3-[4,5-dihydroxy-2-[(E)-2-(4-hydroxy-6-oxopyran-2-yl)ethenyl]phenyl]-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C26H18O10/c27-15-9-16(35-24(33)10-15)5-3-14-8-21(30)22(31)12-18(14)25-23(32)11-17(36-26(25)34)4-1-13-2-6-19(28)20(29)7-13/h1-12,27-32H/b4-1+,5-3+ |
InChI-Schlüssel |
FGWGTWIARJXADL-CLLRDSTBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=O)O4)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)C3=CC(=C(C=C3C=CC4=CC(=CC(=O)O4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


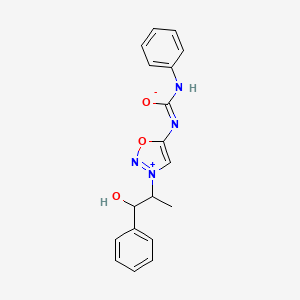
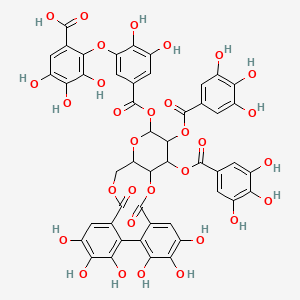
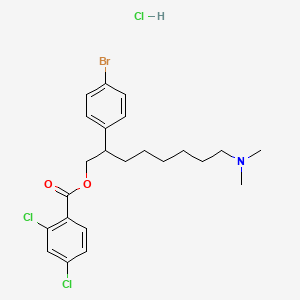
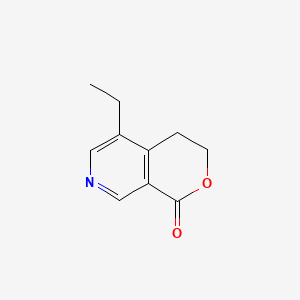

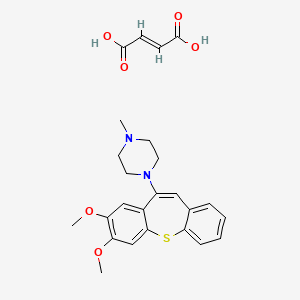

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)



